molecular formula C14H18N4O2 B252287 N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

カタログ番号 B252287
分子量: 274.32 g/mol
InChIキー: OUSOKHZHNLRUHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.

作用機序

N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This results in the inhibition of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the EGFR signaling pathway. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in cancer cells, which is necessary for tumor growth and metastasis. In addition, N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy.

実験室実験の利点と制限

One of the advantages of N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is its specificity for the EGFR tyrosine kinase, which makes it a valuable tool for studying the role of EGFR signaling in cancer. However, N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has a relatively short half-life in vivo, which limits its therapeutic potential. In addition, N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

将来の方向性

Future research on N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide could focus on improving its pharmacokinetic properties, such as increasing its half-life and solubility. In addition, N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide could be used in combination with other targeted therapies or chemotherapeutic agents to enhance its anti-cancer effects. Further studies could also investigate the role of N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in other diseases, such as neurodegenerative disorders and autoimmune diseases.

合成法

N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide can be synthesized using a multi-step procedure involving the reaction of 2-aminobenzonitrile with 3-chloropropionitrile, followed by the reduction of the resulting nitrile to the corresponding amine using lithium aluminum hydride. The amine is then reacted with 2,4-dichloro-5-nitropyrimidine to yield the desired product.

科学的研究の応用

N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been used in preclinical studies to evaluate the efficacy of EGFR-targeted therapies in cancer treatment.

特性

分子式

C14H18N4O2

分子量

274.32 g/mol

IUPAC名

N-[3-(dimethylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C14H18N4O2/c1-18(2)9-5-8-15-14(20)12-16-11-7-4-3-6-10(11)13(19)17-12/h3-4,6-7H,5,8-9H2,1-2H3,(H,15,20)(H,16,17,19)

InChIキー

OUSOKHZHNLRUHP-UHFFFAOYSA-N

異性体SMILES

CN(C)CCCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

SMILES

CN(C)CCCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

正規SMILES

CN(C)CCCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。